N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features an acetylamino group attached to a phenyl ring, which is further substituted with a tert-butyl group at the para position. The structural complexity and functional groups present in this compound suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The compound can be synthesized through various chemical methods, and its properties and applications have been documented in patent literature and scientific articles. Notably, it has been referenced in patent publications concerning anti-neoplastic combinations and other therapeutic applications .
N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide is classified as an aromatic amide due to the presence of the amide functional group (-C(=O)N-), along with aromatic rings that contribute to its chemical behavior and reactivity.
The synthesis of N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide can be achieved through several methods, commonly involving the acylation of an amine with an appropriate acylating agent. One typical route includes:
The reaction conditions, including temperature, solvent choice, and time, are critical for optimizing yield and purity. Monitoring the reaction progress through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is advisable.
The molecular structure of N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide can be depicted as follows:
This indicates that the compound consists of 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide may participate in various chemical reactions typical of amides and aromatic compounds:
These reactions can be influenced by factors such as pH, temperature, and solvent polarity. Kinetics studies may also provide insights into reaction mechanisms.
The mechanism of action for N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide in biological systems typically involves interaction with specific protein targets or enzymes. For instance, it may act as an inhibitor or modulator in signaling pathways relevant to cancer biology.
Research indicates that compounds with similar structures exhibit activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This suggests potential therapeutic applications in oncology.
N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide has potential applications in:
The benzamide scaffold represents a privileged structure in medicinal chemistry, characterized by a benzene ring fused to a carboxamide functional group. This core architecture enables diverse chemical modifications that fine-tune pharmacological properties, facilitating target specificity across therapeutic domains. Benzamide derivatives exhibit broad bioactivity profiles, including antipsychotic (e.g., sulpiride), antiemetic, and anticancer applications, attributable to their ability to engage protein targets through hydrogen bonding and π-stacking interactions. The introduction of sterically hindered substituents like tert-butyl enhances metabolic stability and membrane permeability, while electron-donating or withdrawing groups modulate electronic properties. Within this chemical landscape, N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide exemplifies strategic molecular design, incorporating both tert-butyl and acetylamino pharmacophores to optimize ligand-receptor binding kinetics and physicochemical performance.
N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide (CAS Registry Number: 303790-74-1) follows systematic IUPAC nomenclature that precisely defines its molecular architecture. The name specifies two key substructures: (1) a 4-tert-butyl-substituted benzoyl group forming the amide’s carbonyl component, and (2) a meta-substituted aniline derivative (N-(3-aminophenyl)acetamide) serving as the amide’s nitrogen component. The compound’s molecular formula is C₁₉H₂₁NO₂, corresponding to a molecular mass of 295.38 g/mol [3] [7]. Common synonyms include N-(3-acetylphenyl)-4-tert-butylbenzamide and 4-tert-butyl-N-[3-(acetylamino)phenyl]benzamide, reflecting minor variations in naming conventions for the acetyl and acetamido groups.
Structural Features and PropertiesThe molecule incorporates two aromatic rings connected via a carboxamide bridge (–C(O)NH–). Ring A (4-tert-butylphenyl) features a bulky tert-butyl substituent at the para position, imparting significant hydrophobicity (calculated LogP = 4.17) [7]. Ring B (3-acetylaminophenyl) positions an acetyl group (–COCH₃) meta to the amide linkage, creating a planar acetamido moiety that enhances hydrogen-bond acceptor capacity. The tertiary butyl group (C(CH₃)₃) adopts a pyramidal geometry, sterically shielding the amide linkage while contributing to high lipophilicity. This structural configuration yields four rotatable bonds and a polar surface area of 46 Ų, suggesting moderate membrane permeability. Hydrogen-bonding capacity includes one donor (amide N–H) and two acceptors (amide and acetyl carbonyls) [3] [7].
Table 1: Molecular Characterization of N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide
| Property | Value |
|---|---|
| Systematic IUPAC Name | N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide |
| CAS Registry Number | 303790-74-1 |
| Molecular Formula | C₁₉H₂₁NO₂ |
| Molecular Mass | 295.38 g/mol |
| XLogP | 4.17 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 46.2 Ų |
| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Structurally, this benzamide derivative diverges from simpler analogues (e.g., N-(4-(tert-butyl)phenyl)benzamide [CAS 59238-66-3]) through its meta-acetylaminophenyl moiety, which introduces an additional hydrogen-bonding site and electronic modulation [9]. This modification is pharmacologically significant, as evidenced by analogues like SR 48968 ((S)-N-methyl-N-[4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl]benzamide), where the acetamido group enhances tachykinin receptor affinity [2] [8].
The therapeutic exploration of benzamides originated in the 1960s with the development of clebopride (gastroprokinetic) and sulpiride (antipsychotic), which established the scaffold’s dopamine D₂ receptor affinity. Structural refinement progressed through iterative modifications:
A landmark advancement emerged with the development of tachykinin receptor antagonists like SR 48968 (Nepadutant), where the benzamide core was functionalized with tert-butyl and acetylamino groups to achieve nanomolar affinity for the NK₂ receptor (Kᵢ = 0.45 nM) [2] [8]. This compound demonstrated that meta-acetylamino substitution significantly enhances receptor residency time and kinetic selectivity. Similarly, benzamide-based kinase inhibitors incorporated tert-butyl to exploit hydrophobic enzyme pockets, as seen in BRD4 inhibitors like tert-butyl (S)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate derivatives [6].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: